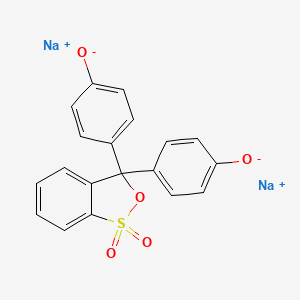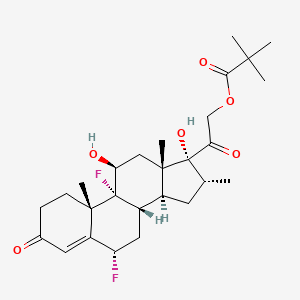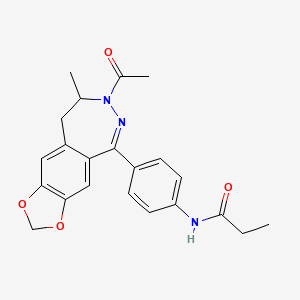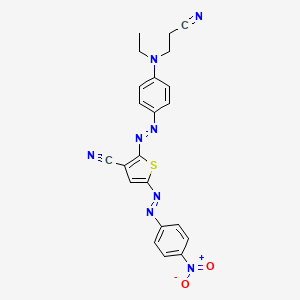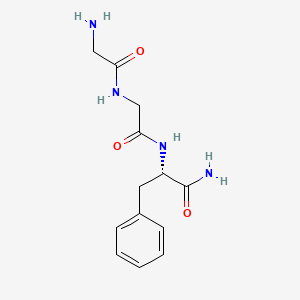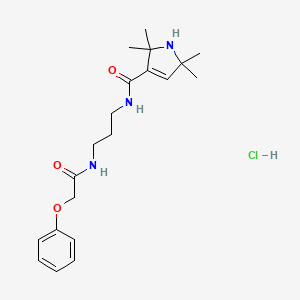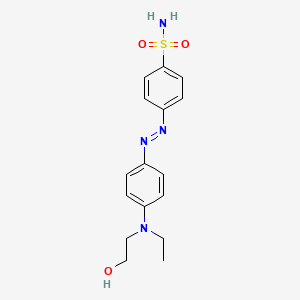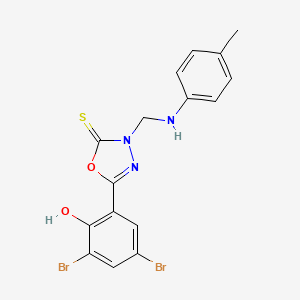
Einecs 229-566-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 229-566-9, also known as 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate, is a chemical compound with the molecular formula C16H30O4. It is commonly used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures high efficiency and yield. The reaction mixture is typically subjected to distillation to purify the final product.
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate has several applications in scientific research:
Chemistry: Used as a solvent and plasticizer in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility.
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: The parent diol used in the synthesis of the diisobutyrate ester.
Diisobutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: A related compound with one ester group instead of two.
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its specific combination of ester groups and the 2,2,4-trimethyl-1,3-pentanediol backbone. This structure provides it with excellent plasticizing properties, making it highly effective in enhancing the flexibility and durability of polymeric materials.
特性
CAS番号 |
6617-01-2 |
|---|---|
分子式 |
C16H26Cl2N2O6S4 |
分子量 |
541.6 g/mol |
IUPAC名 |
5-(3-chloropropyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-6-7(3-2-4-8)10-5-9-6;3-9(4,5)1-2-10(6,7)8/h2*5H,2-4H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChIキー |
KTHNVDQBLUBJSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CCCCl.CC1=C(SC=N1)CCCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





